N-benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide
Description
N-benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide is a bis-sulfonamide derivative characterized by a benzenesulfonamide core substituted with a benzyl group at the N-position, a methoxy group at the para position, and a second sulfonamido group at the meta position. The latter is further substituted with an N,4-dimethylphenyl moiety.
Properties
IUPAC Name |
N-benzyl-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S2/c1-17-9-11-19(12-10-17)31(27,28)24(2)21-15-20(13-14-22(21)29-3)30(25,26)23-16-18-7-5-4-6-8-18/h4-15,23H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULBQXLQEBOMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide typically involves multiple steps. The process begins with the preparation of the core sulfonamide structure, followed by the introduction of the benzyl and methoxy groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound
Scientific Research Applications
N-benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions. Its sulfonamide group is known to interact with various biological targets.
Medicine: Potential applications include the development of new antibiotics or anti-inflammatory agents. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. The benzyl and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related sulfonamides, focusing on substituent effects, biological activities, and crystallographic data.
Structural and Functional Analogues
Key Findings
Substituent Impact on Bioactivity: Methoxy groups (e.g., in and ) correlate with broad antibacterial efficacy, likely due to enhanced electron-donating effects and membrane interaction . The target compound’s 4-methoxy group may similarly improve activity. This aligns with the target compound’s design, though its bis-sulfonamide structure may offset solubility .
Crystallographic Trends: Mono-sulfonamide derivatives (e.g., and ) exhibit moderate R factors (0.046–0.055), suggesting well-resolved structures.
Bis-sulfonamide Uniqueness: Unlike mono-sulfonamide analogs, the target compound’s dual sulfonamide groups could enhance hydrogen-bonding interactions with bacterial enzymes (e.g., dihydropteroate synthase). However, steric hindrance from the N,4-dimethylphenyl group might reduce binding efficiency compared to smaller substituents .
Biological Activity
N-benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its antiviral properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C20H24N2O4S2
- Molecular Weight : 420.54 g/mol
The structure comprises a benzyl group, sulfonamide moiety, and methoxy groups that contribute to its biological activity.
Antiviral Properties
Recent studies have indicated that derivatives of sulfonamides exhibit broad-spectrum antiviral effects. This compound has shown potential against various viruses, including Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).
- Mechanism of Action :
-
Case Studies :
- In vitro studies demonstrated that the compound exhibited significant anti-HBV activity with an IC50 value of 1.99 µM in HepG2.2.15 cells, indicating its effectiveness in reducing HBV DNA levels . Comparatively, lamivudine (a standard antiviral) showed an IC50 value of 7.37 µM against wild-type HBV .
Cytotoxicity
The cytotoxicity profile of this compound was evaluated using MTT assays. The results indicated that the compound has a selective index (SI) suggesting it is less toxic to host cells while effectively inhibiting viral replication.
| Compound | IC50 (µM) | CC50 (µM) | SI |
|---|---|---|---|
| This compound | 1.99 | >100 | >50 |
| Lamivudine | 7.37 | >440 | >60 |
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance efficacy and reduce toxicity.
Q & A
Q. What are the critical synthetic steps and optimization strategies for N-benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide?
- Methodological Answer : Synthesis involves sequential sulfonylation, benzylation, and purification. Key steps include:
- Sulfonamide Formation : Reacting intermediates with sulfonyl chlorides under controlled temperatures (0–5°C) to minimize side reactions .
- Benzylation : Using benzyl halides in inert atmospheres (e.g., N₂) to prevent oxidation .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) monitored by TLC (Rf = 0.3–0.5) .
Optimization Factors : - Solvent polarity (e.g., DMF for solubility vs. THF for selectivity).
- Reaction time (12–24 hr for complete conversion).
| Step | Key Reagents/Conditions | Yield Impact Factors |
|---|---|---|
| Sulfonylation | Chlorosulfonic acid, 0°C | Temperature control |
| Benzylation | Benzyl bromide, N₂ atmosphere | Inert conditions |
| Purification | Silica gel chromatography | Solvent gradient |
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy proton at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 500–510) .
- X-ray Crystallography : SHELX programs refine crystal structures, with lattice parameters (e.g., a = 5.17 Å, b = 12.74 Å) .
Q. How are common impurities identified and mitigated during synthesis?
- Methodological Answer :
- TLC Monitoring : Spot comparison at each step to detect byproducts (e.g., unreacted sulfonyl chloride).
- HPLC Analysis : Reverse-phase C18 columns quantify purity (>95% target) .
- Recrystallization : Ethanol/water mixtures remove polar impurities .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., tubulin or kinases) using PDB structures (e.g., 6Q0 ).
- MD Simulations : GROMACS assesses stability of ligand-target complexes (e.g., RMSD < 2.0 Å over 100 ns) .
- Pharmacophore Mapping : Identifies critical functional groups (e.g., sulfonamide as H-bond acceptor) .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Dose-Response Analysis : IC₅₀ comparisons across cell lines (e.g., NCI-60 panel ).
- Gene Expression Profiling : Microarrays (e.g., Affymetrix) identify pathway-specific effects (e.g., cell cycle vs. apoptosis genes) .
- Structural Analog Testing : Compare with derivatives (e.g., para-methoxy vs. ortho-substituted analogs ).
| Discrepancy Source | Resolution Strategy | Example |
|---|---|---|
| Cell Line Variability | Standardized panels (e.g., COMPARE algorithm ) | E7010 vs. E7070 |
| Assay Conditions | Fixed incubation times (e.g., 48 hr) |
Q. How is the crystal structure determined, and how are data discrepancies addressed?
- Methodological Answer :
- Data Collection : High-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
- Refinement : SHELXL adjusts anisotropic displacement parameters; WinGX visualizes electron density maps .
- Discrepancy Handling : Recheck data merging (Rint < 0.05) or retest twinning (e.g., using PLATON ).
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁2₁2₁ | |
| R-Factor | <0.05 |
Q. What experimental designs elucidate the compound’s enzyme inhibition mechanism?
- Methodological Answer :
- Kinetic Assays : Michaelis-Menten plots with varying substrate concentrations (e.g., Km shifts indicate competitive inhibition).
- ITC (Isothermal Titration Calorimetry) : Measures binding thermodynamics (ΔH, ΔS) .
- Western Blotting : Tracks downstream protein phosphorylation (e.g., p53 or ERK pathways) .
Q. What challenges arise in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Continuous Flow Reactors : Enhance mixing and heat transfer (vs. batch methods) .
- In-line Analytics : PAT (Process Analytical Technology) monitors real-time purity via FTIR .
- Byproduct Trapping : Scavenger resins (e.g., polymer-bound isocyanates) remove unreacted intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
